N-morpholin-4-yl-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-11(12-13-4-6-18-7-5-13)9-2-1-3-10(8-9)14(16)17/h1-3,8H,4-7H2,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEWRSFVYLYXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357917 | |
| Record name | N-morpholin-4-yl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418777-51-2 | |
| Record name | N-morpholin-4-yl-3-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-morpholin-4-yl-3-nitrobenzamide typically involves the coupling of a substituted benzamide with morpholineThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or acetic anhydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-morpholin-4-yl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as the solvent.
Major Products:
Reduction: N-morpholin-4-yl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and morpholine.
Scientific Research Applications
N-morpholin-4-yl-3-nitrobenzamide has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-morpholin-4-yl-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring enhances its binding affinity to specific proteins. This compound has been shown to inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Features
Key Compounds Analyzed :
4-Chloro-N-(2-morpholin-4-yl-ethyl)-3-nitrobenzamide (CAS: 330466-38-1)
- Substituents: Chloro at C4, morpholin-4-yl-ethyl group at the amide nitrogen.
- Molecular formula: C₁₃H₁₆ClN₃O₃ (inferred).
4-(Morpholin-4-yl)-N-{3-[4-(morpholin-4-yl)-3-nitrobenzamido]phenyl}-3-nitrobenzamide (CAS: 476356-80-6)
- Substituents: Dual morpholine and nitro groups, bis-benzamide structure.
- Molecular formula: C₂₈H₂₈N₆O₈, MW: 576.56 g/mol.
N-(4-Chlorophenyl)-4-nitrobenzamide (CAS: Not specified) Substituents: Chlorophenyl at amide nitrogen, nitro at benzamide C4. Dihedral angle between aromatic rings: 4.63°, indicating near coplanarity.
4-Nitro-N-(3-nitrophenyl)benzamide
- Substituents: Dual nitro groups (benzamide C4 and phenyl C3).
Comparison with N-Morpholin-4-yl-3-nitrobenzamide :
- Morpholine vs. Chlorophenyl : The morpholine group enhances solubility in polar solvents compared to chlorophenyl (e.g., N-(4-Chlorophenyl)-4-nitrobenzamide) due to its hydrophilic oxygen and nitrogen atoms .
- Nitro Positioning : The meta-nitro group in this compound may confer distinct electronic effects compared to para-nitro analogs (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide), influencing reactivity in electrophilic substitution or hydrogen bonding .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
Biological Activity
N-morpholin-4-yl-3-nitrobenzamide, a compound featuring a morpholine ring and a nitrobenzamide structure, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a morpholine moiety, which is known to enhance solubility and biological activity due to its ability to interact with various biological targets.
1. Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
2. Anti-inflammatory Effects
Research has shown that this compound possesses anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin synthesis, which is crucial in mediating inflammation.
Case Study: Inhibition of COX Enzymes
In vitro assays demonstrated that this compound inhibited COX-2 with an IC50 value of approximately 25 µM, indicating its potential utility in treating inflammatory conditions.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The nitro group and morpholine ring play critical roles in its activity:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It has been shown to interact with various receptors, potentially modulating their activity and influencing cellular responses.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. For instance, modifications to the morpholine ring have led to compounds with improved solubility and potency.
Table 2: Comparative Biological Activity of Derivatives
| Compound | Antimicrobial Activity (MIC) | COX Inhibition (IC50) |
|---|---|---|
| This compound | 64 µg/mL | 25 µM |
| 4-Methyl-N-(morpholin-4-yl)-3-nitrobenzamide | 32 µg/mL | 20 µM |
| N-(p-Toluenesulfonyl)-morpholine derivative | 16 µg/mL | 15 µM |
These findings indicate that structural modifications can significantly enhance the biological efficacy of morpholine-based compounds.
Q & A
Basic: What are the standard synthetic protocols for N-morpholin-4-yl-3-nitrobenzamide?
Methodological Answer:
The synthesis typically involves a multi-step process:
Amine Protection : The morpholine moiety is introduced via nucleophilic substitution, often requiring a coupling agent like EDCI or DCC to facilitate amide bond formation .
Nitration : The nitro group is introduced using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Deprotection and Purification : Final purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .
Key Considerations : Monitor reaction progress using TLC, and optimize solvent polarity to improve yield.
Advanced: How can researchers resolve low yields during the nitration step?
Methodological Answer:
Low yields often arise from competing side reactions (e.g., ring sulfonation or decomposition). Strategies include:
- Temperature Control : Maintain nitration at ≤5°C to suppress side reactions .
- Substituent Effects : Electron-donating groups (e.g., morpholine) direct nitration to the meta position, but steric hindrance may reduce efficiency. Pre-functionalization of the benzene ring with directing groups can improve regioselectivity .
- Alternative Nitrating Agents : Use acetyl nitrate (AcONO₂) in non-polar solvents for milder conditions .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of morpholine (δ ~3.6 ppm for N-CH₂) and nitrobenzamide (δ ~8.2 ppm for aromatic protons) .
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520 and ~1350 cm⁻¹) .
- Mass Spectrometry (HR-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the nitro group .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Methodological Answer:
- QSAR Studies : Use software like Schrödinger or MOE to correlate structural descriptors (e.g., logP, H-bond acceptors) with experimental bioactivity data. Derivatives with electron-withdrawing groups on the benzene ring show enhanced binding to kinase targets .
- Docking Simulations : Model interactions with enzymes (e.g., tyrosine kinases) using PDB structures. The morpholine ring’s solubility and nitro group’s electron deficiency are critical for binding affinity .
Basic: What are the stability considerations for handling this compound?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond .
- Light Sensitivity : Protect from UV exposure, as nitro groups can undergo photodegradation. Use amber glassware for long-term storage .
Advanced: How can crystallographic data resolve contradictions in reported bioactivity results?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution crystal structure determination to identify conformational flexibility (e.g., morpholine ring puckering) that may affect binding .
- Torsion Angle Analysis : Compare experimental (X-ray) and computational (DFT) geometries to assess whether bioactive conformations are accessible in solution .
Basic: What in vitro assays are suitable for initial toxicity screening?
Methodological Answer:
- MTT Assay : Test cytotoxicity in HEK-293 or HepG2 cells at 10–100 μM concentrations .
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
Advanced: How can researchers optimize the compound’s solubility for pharmacokinetic studies?
Methodological Answer:
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) on the morpholine ring to improve bioavailability .
Basic: How does the morpholine moiety influence the compound’s reactivity?
Methodological Answer:
- Electron Donation : The morpholine’s lone pair on nitrogen increases electron density on the benzene ring, directing electrophilic substitution to the meta position .
- Solubility Enhancement : The oxygen in morpholine improves hydrophilicity, aiding in dissolution for biological assays .
Advanced: What strategies mitigate discrepancies in biological activity across similar derivatives?
Methodological Answer:
- SAR Analysis : Systematically vary substituents (e.g., nitro position, morpholine substituents) and correlate with activity trends. For example, 3-nitro derivatives show higher kinase inhibition than 4-nitro analogs due to steric alignment .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
